molecular formula C31H22ClNO3 B12466614 2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12466614
M. Wt: 492.0 g/mol
InChI Key: LBSYMGDYCVGTTK-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a biphenyl group, a quinoline moiety, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl and quinoline intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the quinoline moiety can be prepared via a Skraup synthesis. The final esterification step involves the reaction of the quinoline carboxylic acid with the biphenyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the coupling reactions and continuous flow systems for the esterification step to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the biphenyl and quinoline rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like chlorine gas for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and halogenated biphenyl-quinoline compounds

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of signal transduction pathways or the modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combination of a biphenyl group, a quinoline moiety, and a carboxylate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H22ClNO3

Molecular Weight

492.0 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C31H22ClNO3/c1-20-7-16-28-26(17-20)27(18-29(33-28)23-12-14-25(32)15-13-23)31(35)36-19-30(34)24-10-8-22(9-11-24)21-5-3-2-4-6-21/h2-18H,19H2,1H3

InChI Key

LBSYMGDYCVGTTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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